3-(Ethylamino)phenol Hemisulfate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

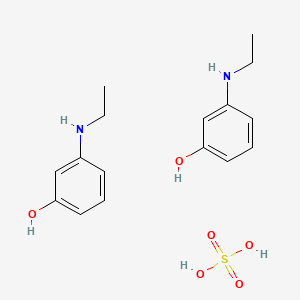

3-(Ethylamino)phenol Hemisulfate is a chemical compound with the molecular formula C16H24N2O6S and a molecular weight of 372.44 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties. The compound appears as a white to light gray or light yellow powder or crystal .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)phenol Hemisulfate typically involves the reaction of 3-aminophenol with ethylamine under controlled conditions. The reaction is followed by the addition of sulfuric acid to form the hemisulfate salt. The process requires precise temperature control and the use of appropriate solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, along with advanced purification techniques to achieve the desired product quality. The production is carried out in batch reactors with continuous monitoring of reaction parameters to ensure consistency .

Analyse Chemischer Reaktionen

Types of Reactions: 3-(Ethylamino)phenol Hemisulfate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: It can be reduced to form corresponding amines.

Substitution: The phenolic group can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride.

Major Products:

Oxidation: Quinone derivatives.

Reduction: Ethylaminophenol derivatives.

Substitution: Various substituted phenolic compounds.

Wissenschaftliche Forschungsanwendungen

3-(Ethylamino)phenol Hemisulfate is utilized in a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.

Biology: Employed in biochemical assays and as a probe in molecular biology studies.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Wirkmechanismus

The mechanism of action of 3-(Ethylamino)phenol Hemisulfate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, influencing biochemical pathways. Its phenolic group allows it to participate in redox reactions, affecting cellular processes and signaling pathways .

Vergleich Mit ähnlichen Verbindungen

3-Aminophenol: Similar structure but lacks the ethylamino group.

4-(Ethylamino)phenol: Similar but with the ethylamino group in the para position.

N-Ethyl-3-hydroxyaniline: Similar but with different functional group arrangements.

Uniqueness: 3-(Ethylamino)phenol Hemisulfate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective .

Biologische Aktivität

3-(Ethylamino)phenol hemisulfate is a compound that has garnered attention due to its potential biological activities, particularly as a high-affinity agonist for the human A2A adenosine receptor (hA2AAR). This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C16H24N2O6S

- CAS Number : 1274892-48-6

- Molecular Weight : 368.44 g/mol

This compound acts primarily through its interaction with the hA2A adenosine receptor. It exhibits a significantly higher affinity for coupled receptors compared to uncoupled ones, indicating its potential as a selective modulator in therapeutic applications.

Affinity Comparison

| Receptor State | Affinity (fold increase) |

|---|---|

| Coupled hA2AAR | 57-fold higher |

| Uncoupled hA2AAR | Baseline |

Biological Activity

The biological activity of this compound has been investigated in various studies:

- Receptor Binding Studies : The compound has shown promising results in binding assays, demonstrating its potential role in modulating adenosine signaling pathways, which are crucial in various physiological processes including inflammation and neuroprotection.

- In Vivo Studies : Preliminary studies suggest that this compound may influence behavior and cognitive functions through its action on the central nervous system, although further investigation is required to elucidate these effects fully.

- Toxicity and Safety Assessments : Current knowledge indicates that while this compound has a favorable safety profile, comprehensive toxicity studies are still necessary to establish its viability for clinical use.

Case Studies

Several case studies have highlighted the biological implications of this compound:

- Study on Neuroprotective Effects : A study investigated the neuroprotective effects of this compound in rodent models of neurodegeneration. Results indicated a reduction in neuronal cell death and inflammation markers, suggesting potential therapeutic applications in neurodegenerative diseases.

- Cardiovascular Research : Another study focused on the cardiovascular effects of this compound, revealing that it may help in modulating heart rate and vascular tone through adenosine receptor pathways.

Research Findings

Recent literature provides insights into the pharmacological potential of this compound:

- Pharmacokinetics : The compound exhibits moderate stability in biological systems, with studies indicating a half-life suitable for therapeutic applications.

- Biochemical Pathways : It is involved in several biochemical pathways related to neurotransmission and cardiovascular regulation, reinforcing its importance as a pharmacological agent.

Eigenschaften

IUPAC Name |

3-(ethylamino)phenol;sulfuric acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H11NO.H2O4S/c2*1-2-9-7-4-3-5-8(10)6-7;1-5(2,3)4/h2*3-6,9-10H,2H2,1H3;(H2,1,2,3,4) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLHKUUQJWJTXSF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC(=CC=C1)O.CCNC1=CC(=CC=C1)O.OS(=O)(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659904 |

Source

|

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

372.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1274892-48-6 |

Source

|

| Record name | Sulfuric acid--3-(ethylamino)phenol (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.